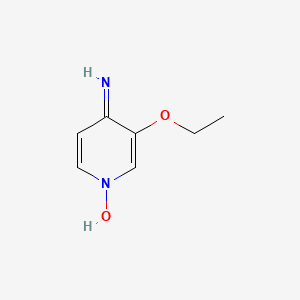

4-Amino-3-ethoxypyridine1-oxide

Description

Historical Perspectives and Foundational Principles of Pyridine (B92270) N-Oxide Chemistry

The exploration of pyridine N-oxide chemistry dates back to the early 20th century, with the first synthesis of pyridine N-oxide reported by Meisenheimer in 1926. researchgate.net This was achieved through the oxidation of pyridine using peroxybenzoic acid. researchgate.net The introduction of the N-oxide functionality to the pyridine ring fundamentally alters its electronic properties and reactivity, a principle that has been a driving force for research in this area.

The N-oxide group, formally represented as a coordinate covalent bond between the nitrogen and oxygen atoms, introduces a significant dipole moment to the molecule. This feature makes pyridine N-oxides highly polar and often crystalline solids with higher melting points than their parent pyridines. The oxygen atom acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the pyridine ring. Conversely, the positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect. This dual nature makes pyridine N-oxides reactive towards both electrophilic and nucleophilic reagents, a characteristic that is less pronounced in the parent pyridines. semanticscholar.org

The synthesis of pyridine N-oxides is typically achieved by the oxidation of the corresponding pyridine derivative. rsc.org A variety of oxidizing agents have been employed for this purpose, including hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). rsc.org The choice of reagent often depends on the nature of the substituents on the pyridine ring.

The Significance of Functionalized Pyridine N-Oxides in Organic Synthesis

Functionalized pyridine N-oxides are highly valuable intermediates in organic synthesis due to their enhanced reactivity and unique reaction pathways. semanticscholar.org The N-oxide group can be considered a "directing group" and an "activating group," facilitating substitutions that are otherwise difficult to achieve on the pyridine ring.

One of the most significant applications of pyridine N-oxides is in the regioselective functionalization of the pyridine ring. The increased electron density at the C2 and C4 positions makes them susceptible to attack by electrophiles. For instance, nitration of pyridine N-oxide occurs readily at the 4-position, a reaction that is challenging with pyridine itself. orgsyn.org

Furthermore, the N-oxide functionality allows for nucleophilic substitution at the 2- and 4-positions, often after activation of the oxygen atom. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can convert the N-oxide into a good leaving group, facilitating the introduction of nucleophiles such as halides. nih.gov The resulting substituted pyridine can then be deoxygenated back to the parent pyridine, making the N-oxide a useful protecting or directing group.

The versatility of functionalized pyridine N-oxides extends to their use in the synthesis of biologically active molecules and complex natural products. nist.gov The ability to introduce a wide range of functional groups onto the pyridine scaffold has made them indispensable tools for medicinal chemists. For example, they have been utilized in the synthesis of various drugs and are key components in the development of new therapeutic agents. researchgate.net

Structural Framework of 4-Amino-3-ethoxypyridine 1-oxide within the Pyridine N-Oxide Class

The compound 4-Amino-3-ethoxypyridine 1-oxide is a specific example of a functionalized pyridine N-oxide. Its structural framework consists of a pyridine N-oxide core with two substituents: an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position.

The presence of these functional groups is expected to significantly influence the molecule's chemical properties and reactivity. The amino group at the 4-position is a strong electron-donating group, further enhancing the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. The ethoxy group at the 3-position is also an electron-donating group, albeit weaker than the amino group. The interplay of these two groups, in conjunction with the electronic effects of the N-oxide functionality, creates a unique electronic environment within the molecule.

The reactivity of 4-Amino-3-ethoxypyridine 1-oxide would be dictated by the combined electronic and steric effects of its substituents. The high electron density would make the ring susceptible to electrophilic attack, though the positions of attack would be influenced by all three functional groups. The amino group could also participate in its own characteristic reactions.

To provide a comparative context, the following table includes data for related pyridine N-oxide derivatives.

| Property | Pyridine N-oxide nist.gov | 4-Nitropyridine (B72724) N-oxide spectrabase.com | 4-Methoxypyridine N-oxide nih.gov | 4-Amino-3-ethoxypyridine 1-oxide |

| Molecular Formula | C₅H₅NO | C₅H₄N₂O₃ | C₆H₇NO₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 95.10 g/mol | 140.09 g/mol | 125.13 g/mol | 154.17 g/mol |

| Appearance | Colorless solid | Yellow solid | Data not available | Data not available |

| Melting Point | 62-67 °C | 159 °C | Data not available | Data not available |

| Boiling Point | 270 °C | Data not available | Data not available | Data not available |

Note: Data for 4-Amino-3-ethoxypyridine 1-oxide is predicted or not available from the searched sources.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-ethoxy-1-hydroxypyridin-4-imine |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7-5-9(10)4-3-6(7)8/h3-5,8,10H,2H2,1H3 |

InChI Key |

PCXUYUHEZCQAQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN(C=CC1=N)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Amino 3 Ethoxypyridine 1 Oxide

Classical Multi-Step Synthetic Approaches to 4-Amino-3-ethoxypyridine 1-oxide

Traditional methods for synthesizing 4-amino-3-ethoxypyridine 1-oxide rely on a sequential introduction of the amino and ethoxy groups onto the pyridine (B92270) N-oxide scaffold. This is typically achieved through nitration and reduction strategies, followed by or preceded by alkylation and amination reactions.

Nitration and Reduction Strategies in Pyridine N-Oxide Synthesis

A common pathway to introduce an amino group at the C4 position of a pyridine ring is through the nitration of the corresponding pyridine N-oxide, followed by the reduction of the resulting nitro group. The N-oxide group is crucial as it activates the C4 position for electrophilic substitution.

The general process begins with the oxidation of the parent pyridine to its N-oxide. acs.org Subsequently, the pyridine N-oxide undergoes nitration, typically using a mixture of sulfuric acid and nitric acid, to yield a 4-nitropyridine (B72724) N-oxide derivative. orgsyn.org This intermediate is then subjected to reduction to convert the nitro group into an amino group. Various reducing agents can be employed for this transformation, with iron powder in the presence of an acid like acetic acid or mineral acids being a common and effective choice. semanticscholar.orgresearchgate.net Studies have shown that reduction with iron and hydrochloric acid can yield 4-aminopyridine (B3432731) in high yields, though byproducts can form. semanticscholar.org The use of iron and sulfuric acid can also be effective. semanticscholar.org

For the specific synthesis of 4-amino-3-ethoxypyridine 1-oxide, this strategy would likely start with 3-ethoxypyridine (B173621). This would first be oxidized to 3-ethoxypyridine 1-oxide. Subsequent nitration would be directed to the 4-position due to the electronic influence of the N-oxide and ethoxy groups. Finally, reduction of the 4-nitro-3-ethoxypyridine 1-oxide intermediate would afford the target compound.

Table 1: Representative Conditions for Nitration and Reduction of Pyridine N-Oxides

| Step | Reagents | Conditions | Typical Yield |

| Nitration | H₂SO₄, HNO₃ | Varies | Good to Excellent |

| Reduction | Fe, Acetic Acid | Reflux | Quantitative (for 4-aminopyridine) semanticscholar.org |

| Reduction | Fe, HCl | - | 80-85% (for 4-aminopyridine) semanticscholar.org |

| Reduction | Fe, H₂SO₄ | - | Good (for 4-aminopyridine) semanticscholar.org |

This table presents generalized conditions and yields based on the synthesis of similar compounds. Specific conditions for 3-ethoxypyridine 1-oxide may vary.

Alkylation and Amination Reactions in the Formation of 4-Amino-3-ethoxypyridine 1-oxide

An alternative classical approach involves introducing the ethoxy group via an alkylation reaction and the amino group through an amination process. This could theoretically proceed through several pathways. One possibility is the O-alkylation of a 3-hydroxy-4-aminopyridine 1-oxide precursor with an ethylating agent.

Another potential route involves the nucleophilic substitution of a suitable leaving group at the 3- or 4-position. For instance, a 4-halo-3-ethoxypyridine 1-oxide could undergo amination to introduce the amino group. Conversely, a 3-halo-4-aminopyridine 1-oxide could be subjected to ethoxylation. The reactivity of the pyridine N-oxide ring facilitates such nucleophilic aromatic substitution reactions.

Modern and Optimized Synthetic Routes for 4-Amino-3-ethoxypyridine 1-oxide

More contemporary synthetic methods aim to improve efficiency, selectivity, and sustainability compared to classical approaches. These often involve transition metal catalysis and the application of green chemistry principles.

Transition Metal-Catalyzed Syntheses of Pyridine N-Oxide Derivatives

Transition metal catalysis has become a powerful tool for the functionalization of pyridine N-oxides. While direct C-H amination or ethoxylation of a pyridine N-oxide at specific positions is an area of ongoing research, related transformations offer potential pathways. For example, palladium-catalyzed cross-coupling reactions could be envisioned to construct the C-N or C-O bonds. A pre-functionalized pyridine N-oxide, such as a halogenated derivative, could be coupled with an appropriate amine or alcohol source.

Recent advancements have demonstrated the use of transition metals for the regioselective alkylation of pyridine N-oxides, which could be adapted for the introduction of more complex substituents. acs.org

Green Chemistry Principles Applied to 4-Amino-3-ethoxypyridine 1-oxide Synthesis

The principles of green chemistry focus on developing more environmentally benign chemical processes. In the context of 4-amino-3-ethoxypyridine 1-oxide synthesis, this could involve several strategies. One approach is the use of catalytic hydrogenation for the reduction of the nitro group, which is considered a greener alternative to using stoichiometric metal reductants like iron. google.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed for this purpose. google.com

Regioselectivity and Stereoselectivity Control in 4-Amino-3-ethoxypyridine 1-oxide Synthesis

Achieving the desired regiochemistry—the placement of the amino and ethoxy groups at the C4 and C3 positions, respectively—is a critical aspect of the synthesis. In the classical nitration approach of 3-ethoxypyridine 1-oxide, the directing effects of the existing substituents are paramount. The N-oxide group strongly directs incoming electrophiles to the 4-position, while the ethoxy group at C3 would further reinforce this regioselectivity.

Controlling regioselectivity in transition metal-catalyzed reactions often relies on the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov For instance, the steric and electronic properties of the ligands can influence which position of the pyridine N-oxide ring is functionalized. acs.org

As 4-amino-3-ethoxypyridine 1-oxide is an achiral molecule, stereoselectivity is not a factor in its synthesis.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, 4-amino-3-ethoxypyridine 1-oxide, are crucial for obtaining a compound of high purity. Standard laboratory techniques such as recrystallization, column chromatography, and extraction are commonly employed.

For the intermediate 3-ethoxy-4-nitropyridine 1-oxide , purification can be achieved through recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and ethanol (B145695) google.com.

The purification of the final product, 4-amino-3-ethoxypyridine 1-oxide , and other aminopyridine N-oxides, often involves the following steps:

Neutralization and Extraction: After the reduction reaction, the mixture is typically neutralized. For instance, after a reduction using iron in an acidic medium, the reaction mixture can be neutralized with a base like sodium carbonate semanticscholar.org. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) semanticscholar.org.

Solvent Removal: The organic extracts are combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product orgsyn.org.

Recrystallization: The crude product can be further purified by recrystallization. For aminopyridines, solvents like benzene (B151609) have been used google.com. The choice of solvent depends on the solubility and polarity of the compound.

Chromatography: For more challenging purifications or to obtain very high purity, column chromatography is a powerful technique. A variety of stationary phases can be used, with silica (B1680970) gel being the most common. The mobile phase, a mixture of solvents, is chosen to achieve optimal separation. For substituted aminopyridines, flash chromatography on Florisil with a solvent gradient (e.g., dichloromethane (B109758) to ethyl acetate/dichloromethane) has been utilized nih.gov.

A general purification protocol for the crude product can be summarized as follows:

| Step | Procedure | Purpose |

| 1. Work-up | Neutralization of the reaction mixture followed by extraction with an appropriate organic solvent. | To separate the product from the reaction medium and inorganic byproducts. |

| 2. Drying and Concentration | The organic layer is dried over an anhydrous salt and the solvent is evaporated. | To obtain the crude solid product. |

| 3. Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | To remove impurities based on differences in solubility. |

| 4. Column Chromatography | Passing the product through a column packed with an adsorbent (e.g., silica gel or Florisil) and eluting with a suitable solvent system. | To separate the product from closely related impurities. |

The purity of the final compound is typically assessed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivatization Strategies and Synthesis of Analogues of 4 Amino 3 Ethoxypyridine 1 Oxide

Synthesis of Substituted 4-Aminopyridine (B3432731) N-Oxide Derivatives

The most prevalent route for the synthesis of 4-aminopyridine N-oxide derivatives involves a multi-step sequence typically starting from a substituted pyridine (B92270). This process generally includes N-oxidation of the pyridine ring, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amine.

The initial step is the N-oxidation of a corresponding 3-substituted pyridine. Following oxidation, the resulting pyridine N-oxide is nitrated. The N-oxide group directs nitration to the 4-position. The final and crucial step is the selective reduction of the 4-nitro group to the 4-amino group. A common and effective method for this transformation is the use of iron powder in acetic acid. semanticscholar.orgresearchgate.net This method is often preferred for its efficiency and quantitative yields. semanticscholar.org Other reducing systems can also be employed.

For instance, the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) was achieved through the iron and acetic acid reduction of the corresponding 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide. researchgate.net This highlights the applicability of the method to more complex, fused ring systems.

Below is a table summarizing common reduction conditions for converting 4-nitropyridine (B72724) N-oxides to 4-aminopyridine N-oxides.

| Reagent System | Solvent | Conditions | Yield | Reference |

| Iron / Acetic Acid | Acetic Acid | Reflux | Quantitative | semanticscholar.org |

| Iron / Hydrochloric Acid | Water | Not specified | 80-85% (of 4-aminopyridine) | semanticscholar.org |

| Iron / Sulfuric Acid | Water (25-30%) | Not specified | Good | semanticscholar.org |

This table presents generalized conditions; specific substrate reactivity may vary.

Further derivatization can occur at the amino group itself. For example, N-alkylation of N-Boc-protected 4-aminopyridine has been achieved using an electrogenerated acetonitrile (B52724) anion, providing high yields under mild conditions. researchgate.net While this is demonstrated on the deoxygenated pyridine, the principle can be adapted to the N-oxide series after suitable protection of the amino group.

Preparation of 3-Ethoxypyridine (B173621) N-Oxide Derivatives

The synthesis of the title compound's direct precursor, 3-ethoxypyridine 1-oxide, starts with the N-oxidation of 3-ethoxypyridine. The oxidation of pyridine derivatives is a fundamental transformation in heterocyclic chemistry. arkat-usa.org A variety of oxidizing agents can accomplish this, with the choice often depending on the nature of the substituents on the pyridine ring.

Commonly used oxidizing agents include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid (H₂O₂/AcOH). arkat-usa.orgbme.hu The use of m-CPBA in a solvent like dichloromethane (B109758) at moderate temperatures is a widely adopted laboratory method. google.com For instance, the synthesis of 3-chloropyridine-N-oxide was achieved by treating 3-chloropyridine (B48278) with m-CPBA in dichloromethane. google.com

The H₂O₂/AcOH system is considered an environmentally friendly process as it generates water as a byproduct. bme.hu Modern approaches have utilized microreactors for N-oxidation reactions, which offer superior temperature control and safety, particularly for potentially exothermic oxidations. bme.huresearchgate.net Studies have shown that for many pyridine derivatives, reactions in microreactors can lead to complete conversion where batch processes yield lower conversions. bme.hu

The table below outlines various oxidizing systems used for the N-oxidation of pyridines.

| Oxidizing Agent | Typical Conditions | Notes | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to room temp | High yields, common lab method | arkat-usa.orggoogle.com |

| Hydrogen Peroxide / Acetic Acid | 70-80°C | Eco-friendly, "green" alternative | arkat-usa.orgbme.hu |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Not specified | Catalytic, high yields for 3- and 4-substituted pyridines | arkat-usa.org |

| Caro's acid (Peroxymonosulfuric acid) | Not specified | Strong oxidizing agent | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | Not specified | Alternative to H₂O₂ | arkat-usa.org |

The choice of reagent for 3-ethoxypyridine would depend on factors like scale, safety, and desired purity.

Design and Synthesis of Heterocyclic Ring Systems Incorporating the 4-Amino-3-ethoxypyridine 1-oxide Scaffold

The 4-amino-3-ethoxypyridine 1-oxide structure is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. The ortho-relationship between the 4-amino group and the C3/C5 positions, as well as the presence of the N-oxide, provides multiple reactive sites for annulation reactions.

One general strategy involves introducing a second functional group onto the pyridine ring, which can then undergo a cyclization reaction with the existing 4-amino group. For example, phosphonylation of aminopyridines can lead to precursors for fused ring systems. The synthesis of o-amino phosphonic acid esters of electron-deficient pyridines has been reported as a pathway to pyrido-fused 1,3-azaphospholes. researchgate.net This strategy could be adapted by first introducing a suitable group at the C5 position of the 4-amino-3-ethoxypyridine 1-oxide scaffold, followed by cyclization to form a novel fused heterocycle.

Another approach involves multi-component reactions where the aminopyridine derivative acts as one of the building blocks. For example, a variety of substituted 2-aminopyridines have been synthesized via a one-pot, three-component reaction of enaminones, malononitrile, and primary amines. nih.gov While this example builds the aminopyridine ring itself, the principle of using an existing aminopyridine in a multi-component reaction to build an adjacent ring system is a powerful tool in library synthesis.

The synthesis of novel heterocyclic systems often requires creative and sometimes unprecedented reaction pathways. For instance, the reaction of phthalic anhydride (B1165640) with thiocarbohydrazide (B147625) was used to create a 1,4-dioxo-3,4-dihydro-2(1H)phthalazinecarbothiohydrazide, which served as a precursor to a novel tetraazinophthalazine ring system. researchgate.net This illustrates the potential for designing new ring systems by reacting bifunctional precursors with the amino group of the 4-amino-3-ethoxypyridine 1-oxide scaffold.

Functionalization of the Pyridine Ring System of 4-Amino-3-ethoxypyridine 1-oxide

The pyridine N-oxide moiety significantly alters the reactivity of the pyridine ring compared to its non-oxidized parent. The N-oxide group increases electron density at the 2-, 4-, and 6-positions, making them more susceptible to electrophilic attack, while simultaneously activating these positions for nucleophilic substitution, often after activation of the N-oxide oxygen.

In 4-amino-3-ethoxypyridine 1-oxide, the 4-position is already substituted. The strong electron-donating nature of the amino group and the somewhat weaker donating effect of the ethoxy group further activate the ring. Electrophilic substitution would be expected to occur at the remaining open positions, C2 and C6, and potentially C5, with the precise location depending on the reaction conditions and the directing influence of the three existing activating groups.

A key reaction of pyridine N-oxides is their activation with various reagents to facilitate nucleophilic substitution. For example, treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom, typically at the 2- or 4-position. youtube.com For the title compound, this could potentially lead to chlorination at the 2- and/or 6-positions.

The Reissert-Henze reaction is another classic transformation of pyridine N-oxides. nih.gov This reaction typically involves treatment with a cyanide source (like KCN) and an acyl chloride (like benzoyl chloride), leading to the introduction of a cyano group at the 2-position. researchgate.net This provides a valuable carbon-carbon bond-forming reaction, opening up numerous possibilities for further elaboration into more complex structures.

The Polonovski rearrangement is another signature reaction of pyridine N-oxides. Treatment with an activating agent like acetic anhydride or trifluoroacetic anhydride (TFAA) can lead to the formation of an intermediate that rearranges to provide 2-substituted pyridines, such as 2-acetoxypyridines. bme.huyoutube.com The regioselectivity of these reactions can sometimes be difficult to predict and may result in mixtures of isomers. youtube.com

Methodologies for Creating Complex Molecular Architectures from 4-Amino-3-ethoxypyridine 1-oxide Precursors

Building complex molecular architectures from a precursor like 4-amino-3-ethoxypyridine 1-oxide involves the strategic combination of the synthetic methods described in the preceding sections. A synthetic chemist can devise multi-step pathways that sequentially or concurrently modify the scaffold to achieve a desired target molecule.

A hypothetical synthetic plan to a complex derivative could be as follows:

Core Synthesis: Prepare 4-amino-3-ethoxypyridine 1-oxide via the N-oxidation, nitration, and reduction sequence described in sections 4.1 and 4.2.

Ring Functionalization: Introduce a new functional group at an open position on the pyridine ring. For example, utilize a Reissert-Henze type reaction to introduce a cyano group at the C2 position (as discussed in 4.4). This cyano group can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing a new handle for further reactions.

Side-Chain Modification: The ethoxy group at C3 could potentially be cleaved to a hydroxyl group, which could then be used in etherification or esterification reactions to append different side chains.

Annulation/Cyclization: The newly introduced functional group at C2 (e.g., an aminomethyl group) could be reacted with the existing amino group at C4 (perhaps after its conversion to a different functional group) to form a new fused ring system, as conceptualized in section 4.3.

The development of N-alkylated 4-aminopyridine derivatives, for example, often starts with the protection of the amino group (e.g., with a Boc group), followed by alkylation and deprotection. researchgate.net This sequence protects the reactive amino group while other transformations are carried out on the ring or N-oxide.

Furthermore, the N-oxide itself can be a temporary activating group. After it has served its purpose in directing substitution or facilitating reactions, it can be removed via deoxygenation using reagents like PCl₃ or catalytic hydrogenation to yield the corresponding substituted 4-amino-3-ethoxypyridine. arkat-usa.org This adds another layer of synthetic flexibility, allowing access to both the N-oxide and the deoxygenated pyridine libraries from a common intermediate.

Computational and Theoretical Investigations of 4 Amino 3 Ethoxypyridine 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding in 4-Amino-3-ethoxypyridine 1-oxide

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding characteristics of molecules like 4-Amino-3-ethoxypyridine 1-oxide. These calculations offer a molecular-level understanding of its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Amino-3-ethoxypyridine 1-oxide, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.netresearchgate.net

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. In substituted pyridine (B92270) N-oxides, the distribution of HOMO and LUMO is influenced by the electronic nature of the substituents. For 4-Amino-3-ethoxypyridine 1-oxide, the amino (-NH2) and ethoxy (-OCH2CH3) groups, being electron-donating, are expected to raise the HOMO energy level, while the N-oxide group acts as an electron-withdrawing group, influencing the LUMO.

Natural Bond Orbital (NBO) analysis is another key component of these studies, providing insights into intramolecular charge transfer and hyperconjugative interactions. niscair.res.in For 4-Amino-3-ethoxypyridine 1-oxide, NBO analysis would reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of the pyridine ring, which are crucial for understanding its electronic stabilization.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Amino-3-ethoxypyridine 1-oxide

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.9 eV |

Note: These values are illustrative and based on typical ranges observed for similar substituted pyridine N-oxides.

The distribution of electron density within a molecule is fundamental to understanding its polarity and how it interacts with other molecules. For 4-Amino-3-ethoxypyridine 1-oxide, computational methods can provide a detailed picture of its charge distribution. The zwitterionic character of the N-oxide bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen, is a dominant feature. nih.gov

Mulliken and Natural Population Analysis (NPA) are commonly used to calculate atomic charges, which can reveal the effects of the amino and ethoxy substituents on the electron density of the pyridine ring and the N-oxide group. researchgate.net The electronegative oxygen atom of the N-oxide group and the ethoxy group, along with the nitrogen of the amino group, are expected to carry partial negative charges, while the adjacent carbon and nitrogen atoms of the ring will have partial positive charges.

Table 2: Hypothetical Calculated Atomic Charges and Dipole Moment for 4-Amino-3-ethoxypyridine 1-oxide

| Atom/Parameter | Calculated Value (Illustrative) |

| Charge on N (ring) | +0.45 e |

| Charge on O (N-oxide) | -0.60 e |

| Charge on N (amino) | -0.85 e |

| Charge on O (ethoxy) | -0.55 e |

| Dipole Moment | 4.5 D |

Note: These values are illustrative and represent expected charge distributions and dipole moments for a molecule with these functional groups.

Reaction Mechanism Elucidation via Computational Chemistry for Transformations of 4-Amino-3-ethoxypyridine 1-oxide

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. For 4-Amino-3-ethoxypyridine 1-oxide, these methods can be used to explore its reactivity in various chemical transformations.

A key application of computational chemistry in reaction mechanism studies is the identification and characterization of transition states. These are high-energy structures that connect reactants to products. For potential reactions of 4-Amino-3-ethoxypyridine 1-oxide, such as electrophilic or nucleophilic substitution, or reactions involving the N-oxide group (e.g., deoxygenation), transition state analysis would be crucial.

For instance, in a hypothetical nitration reaction, a common transformation for aromatic rings, computational methods could locate the transition state for the attack of the nitronium ion at different positions on the pyridine ring. The geometry of the transition state would reveal the preferred site of attack and the structural changes that occur during the reaction. Frequency calculations are performed on the optimized transition state geometry to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics and kinetics of the reaction.

For 4-Amino-3-ethoxypyridine 1-oxide, computational studies could, for example, compare the energy profiles for substitution at different positions on the ring, providing a theoretical basis for predicting the regioselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations of 4-Amino-3-ethoxypyridine 1-oxide

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

The presence of the ethoxy group in 4-Amino-3-ethoxypyridine 1-oxide introduces conformational flexibility due to rotation around the C-O and C-C single bonds. A systematic conformational search would identify the different possible spatial arrangements of the ethoxy group and their relative energies. This would reveal the most stable, low-energy conformers that are likely to be populated at room temperature.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can explore the conformational landscape and identify the most accessible conformations and the transitions between them. When performed in a solvent, MD simulations can also provide insights into how the molecule interacts with its environment, including the formation of hydrogen bonds between the amino and N-oxide groups and solvent molecules. This information is valuable for understanding the molecule's behavior in solution.

Theoretical Prediction of Novel Reactivity Patterns for 4-Amino-3-ethoxypyridine 1-oxide

Computational and theoretical chemistry offer powerful tools to predict the reactivity of novel molecules, such as 4-Amino-3-ethoxypyridine 1-oxide, in the absence of extensive experimental data. By employing methods like Density Functional Theory (DFT), it is possible to elucidate the electronic structure, potential reaction pathways, and spectroscopic properties of this compound. The insights gained from such in-silico studies can guide synthetic efforts and the exploration of its chemical behavior.

The reactivity of pyridine N-oxides is multifaceted; they can act as both nucleophiles, through the N-oxide oxygen, and as electrophiles at the ring carbons. mdpi.comscripps.edu The introduction of substituents, in this case, a 4-amino and a 3-ethoxy group, is predicted to significantly modulate this inherent reactivity. The amino group at the 4-position and the ethoxy group at the 3-position are both strong electron-donating groups. Their combined effect is anticipated to increase the electron density of the pyridine ring and the N-oxide oxygen, thereby enhancing its nucleophilic character. This phenomenon, often termed "supernucleophilicity," is a known characteristic of electron-rich pyridine N-oxides. acs.org

Theoretical models suggest that the negative charge on the oxygen atom can be delocalized into the pyridine ring, making the ring itself more nucleophilic and susceptible to electrophilic aromatic substitution. thieme-connect.de The presence of the powerful electron-donating amino and ethoxy groups is expected to further amplify this effect.

Predicted Reactivity and Reaction Sites:

Computational models, such as those employing the B3LYP functional, are instrumental in predicting the most probable sites for electrophilic and nucleophilic attack. researchgate.net For 4-Amino-3-ethoxypyridine 1-oxide, the following reactivity patterns are predicted:

Electrophilic Attack: The positions ortho and para to the strongly activating amino group (C5 and C2/C6) are expected to be highly activated towards electrophiles. However, considering the steric hindrance from the adjacent ethoxy group, the C5 position is the most likely site for electrophilic substitution. The N-oxide oxygen itself is also a prime target for electrophiles. scripps.edu

Nucleophilic Attack: While the electron-rich nature of the ring generally disfavors nucleophilic attack, the inherent electrophilicity of the C2 and C6 positions in pyridine N-oxides remains a factor. youtube.com Reactions with strong nucleophiles might still occur, particularly if the N-oxide oxygen is first coordinated to a Lewis acid, which would significantly increase the electrophilicity of the ring.

[3+2] Cycloaddition Reactions: Nitrile N-oxides are known to undergo [3+2] cycloaddition reactions. mdpi.com While 4-Amino-3-ethoxypyridine 1-oxide is not a nitrile N-oxide, its electron-rich nature could make it a suitable partner in cycloaddition reactions with various dipolarophiles.

Illustrative Computational Data:

To quantify these predicted reactivity patterns, computational studies would typically generate data such as Mulliken charges, frontier molecular orbital (HOMO-LUMO) energies, and bond parameters. The following tables present hypothetical data for 4-Amino-3-ethoxypyridine 1-oxide, derived from general principles of pyridine N-oxide chemistry and the known effects of amino and ethoxy substituents.

Table 1: Predicted Mulliken Charges for 4-Amino-3-ethoxypyridine 1-oxide

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 (Pyridine) | +0.25 |

| O (N-oxide) | -0.45 |

| C2 | -0.10 |

| C3 | +0.15 |

| C4 | -0.20 |

| C5 | -0.18 |

| C6 | -0.08 |

| N (Amino) | -0.30 |

| O (Ethoxy) | -0.28 |

This interactive table showcases the predicted distribution of electron density. The highly negative charge on the N-oxide oxygen supports its role as a strong nucleophile and a site for electrophilic attack. The negative charges on the ring carbons, particularly C4 and C5, indicate their susceptibility to electrophiles.

Table 2: Predicted Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.30 |

This interactive table highlights the electronic excitability of the molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity. The predicted gap for 4-Amino-3-ethoxypyridine 1-oxide suggests a molecule that is moderately reactive and electronically active.

Table 3: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| N1-O Bond Length | 1.30 Å |

| C4-N Bond Length | 1.38 Å |

| C3-O Bond Length | 1.36 Å |

| C2-N1-C6 Angle | 118.5° |

This interactive table provides insights into the molecular geometry. The N1-O bond length is consistent with the partial double bond character expected from resonance delocalization. thieme-connect.de

Advanced Spectroscopic and Crystallographic Methodologies for Elucidating Structure and Reactivity of 4 Amino 3 Ethoxypyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthetic Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Amino-3-ethoxypyridine 1-oxide. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure and the confirmation of synthetic outcomes.

In the ¹H NMR spectrum of 4-Amino-3-ethoxypyridine 1-oxide, distinct signals are expected for the aromatic protons, the ethoxy group, and the amino group. The introduction of the N-oxide functionality and the substituents (amino and ethoxy groups) significantly influences the chemical shifts of the pyridine (B92270) ring protons compared to unsubstituted pyridine. The N-oxide group, in particular, causes a noticeable shielding effect. nih.gov The protons on the pyridine ring would appear as distinct doublets or singlets, depending on their coupling with adjacent protons. The ethoxy group would present as a characteristic triplet and quartet pattern for the methyl and methylene (B1212753) protons, respectively.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The introduction of an oxygen atom in the form of an N-oxide leads to a downfield shift of the neighboring carbon atoms in the ¹³C NMR spectrum compared to the parent amine. acs.org The carbon atoms of the pyridine ring will have characteristic chemical shifts influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing N-oxide moiety. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex derivatives. nih.gov These experiments correlate proton and carbon signals, allowing for the definitive mapping of the molecular structure.

For instance, in the synthesis of a derivative, the disappearance of a starting material's characteristic signal and the appearance of new signals corresponding to the product provide clear evidence of a successful transformation. The table below illustrates the expected ¹H and ¹³C NMR chemical shifts for a related compound, 4-methylpyridine (B42270) N-oxide, which can serve as a reference for interpreting the spectra of 4-Amino-3-ethoxypyridine 1-oxide. rsc.org

| Nucleus | Position | Chemical Shift (ppm) |

| ¹H | CH₃ | 2.37 |

| ¹H | Ar-H | 7.12 |

| ¹H | Ar-H | 8.13 |

| ¹³C | CH₃ | 20.1 |

| ¹³C | Ar-C | 126.6 |

| ¹³C | Ar-C | 138.0 |

| ¹³C | Ar-C | 138.4 |

This interactive table shows the ¹H and ¹³C NMR chemical shifts for 4-methylpyridine N-oxide in CDCl₃. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For 4-Amino-3-ethoxypyridine 1-oxide, these methods can confirm the presence of key structural features and monitor the progress of reactions.

The most prominent vibrational band for pyridine N-oxides in the IR spectrum is the N⁺-O⁻ stretching vibration, which typically appears around 930 cm⁻¹. acs.org The amino group (NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ethoxy group will be observable in the fingerprint region, typically around 1100-1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

IR spectroscopy is particularly useful for monitoring reactions. For example, during the N-oxidation of the parent pyridine, the appearance of the strong N-O stretching band can be used to follow the reaction's progress. Similarly, in derivatization reactions involving the amino group, changes in the N-H stretching region can indicate a successful transformation.

Raman spectroscopy provides complementary information to IR spectroscopy. The N-O stretching vibration is also Raman active. Raman can be particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water.

The following table summarizes the characteristic IR absorption frequencies for the key functional groups in 4-Amino-3-ethoxypyridine 1-oxide and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N⁺-O⁻ | Stretching | ~930 |

| N-H (Amino) | Stretching | 3300-3500 |

| C-O-C (Ether) | Stretching | 1100-1200 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

This interactive table presents the characteristic IR absorption frequencies for the main functional groups in 4-Amino-3-ethoxypyridine 1-oxide.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass of a molecule with high accuracy, allowing for the unambiguous determination of its molecular formula. nih.gov

For 4-Amino-3-ethoxypyridine 1-oxide, HRMS would be used to confirm the molecular formula C₇H₁₀N₂O₂. The principal ion species observed in electrospray ionization (ESI) mass spectrometry are typically the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of pyridine N-oxides is well-studied. A common fragmentation pathway involves the loss of the oxygen atom from the N-oxide group. Other fragmentations can occur at the ethoxy and amino substituents, and the cleavage of the pyridine ring itself. Analysis of these fragment ions helps to piece together the structure of the molecule. For instance, the dissociation of pyridine N-oxide itself can occur during the electrospray process. nih.gov

The following table shows the expected exact mass for the protonated molecule of 4-Amino-3-ethoxypyridine 1-oxide.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 |

This interactive table displays the calculated exact mass for the protonated molecular ion of 4-Amino-3-ethoxypyridine 1-oxide.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Novel Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

For a novel derivative of 4-Amino-3-ethoxypyridine 1-oxide, a single crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. This is particularly important for establishing the absolute stereochemistry in chiral derivatives. The planarity of the pyridine N-oxide ring and the conformation of the ethoxy group can be precisely determined. wikipedia.org

In the solid state, the amino group and the N-oxide oxygen atom can participate in hydrogen bonding, which plays a crucial role in the crystal packing. The study of these intermolecular interactions is important for understanding the physical properties of the compound, such as its melting point and solubility. While a crystal structure for 4-Amino-3-ethoxypyridine 1-oxide itself is not publicly available, data from related pyridine N-oxide structures show that the N-O bond length is typically around 1.34 Å. wikipedia.org

The structural parameters obtained from X-ray crystallography can also be compared with those obtained from theoretical calculations, providing a validation of the computational models used. nih.gov

Advanced Spectroscopic Probes for Reaction Intermediates and Reaction Pathways

Understanding the mechanism of a chemical reaction often requires the detection and characterization of transient reaction intermediates. Advanced spectroscopic techniques, such as time-resolved resonance Raman (TR³) and time-resolved infrared (TR-IR) spectroscopy, are powerful tools for this purpose. nih.gov

These techniques allow for the observation of short-lived species on timescales ranging from femtoseconds to milliseconds. For reactions involving 4-Amino-3-ethoxypyridine 1-oxide and its derivatives, these methods could be used to study the intermediates formed in, for example, nucleophilic substitution or rearrangement reactions.

For instance, in photochemical reactions of pyridine N-oxides, transient species such as oxaziridines have been detected using ultrafast spectroscopy. nih.gov The vibrational spectra of these intermediates provide crucial information about their structure and bonding, which helps to elucidate the reaction pathway. By combining experimental data from these advanced spectroscopic techniques with theoretical calculations, a detailed picture of the reaction mechanism can be constructed. The study of reaction intermediates is key to optimizing reaction conditions and designing new synthetic methodologies for pyridine N-oxide derivatives.

Applications of 4 Amino 3 Ethoxypyridine 1 Oxide in Synthetic Organic Chemistry

4-Amino-3-ethoxypyridine 1-oxide as a Building Block in Heterocyclic Synthesis

There is a notable absence of published research specifically detailing the use of 4-Amino-3-ethoxypyridine 1-oxide in the synthesis of heterocyclic systems. However, the inherent reactivity of its constituent functional groups provides a fertile ground for speculation on its potential applications. The pyridine (B92270) N-oxide moiety is known to facilitate both electrophilic and nucleophilic substitution reactions, often at positions that are unreactive in the parent pyridine. almerja.combhu.ac.in The presence of an electron-donating amino group and an ethoxy group is expected to further modulate the reactivity of the pyridine ring.

The amino group at the 4-position can be envisioned to participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of fused dihydropyridine (B1217469) or pyridone rings. Furthermore, the amino group could be diazotized and subsequently displaced by various nucleophiles to introduce a range of functionalities, or it could participate in transition metal-catalyzed cross-coupling reactions.

The N-oxide functionality can be exploited to direct reactions to the 2- and 6-positions. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640) can activate the N-oxide for nucleophilic attack, leading to the introduction of substituents at these positions. scripps.edu Subsequent deoxygenation of the N-oxide would then yield the corresponding substituted pyridine.

Table 1: Potential Reactions of 4-Amino-3-ethoxypyridine 1-oxide in Heterocyclic Synthesis

| Reactant | Potential Product | Reaction Type |

| α,β-Unsaturated Ketone | Fused Dihydropyridine Derivative | Annulation |

| Diethyl Malonate | Pyrido[4,3-b]pyridin-5-one Derivative | Condensation/Cyclization |

| Phosphorus Oxychloride | 2-Chloro-4-amino-3-ethoxypyridine | Nucleophilic Substitution |

| Grignard Reagents | 2-Alkyl/Aryl-4-amino-3-ethoxypyridine 1-oxide | Nucleophilic Addition |

This table represents hypothetical reactions based on the known chemistry of related pyridine N-oxides.

Use of 4-Amino-3-ethoxypyridine 1-oxide in the Preparation of Complex Organic Molecules

Specific examples of the application of 4-Amino-3-ethoxypyridine 1-oxide in the synthesis of complex organic molecules are not documented in the scientific literature. Nevertheless, its potential as a versatile intermediate can be inferred from the chemistry of simpler aminopyridines and pyridine N-oxides which are common fragments in pharmaceuticals and agrochemicals. nih.gov

The multifunctionality of 4-Amino-3-ethoxypyridine 1-oxide allows for a variety of synthetic transformations. The amino group can be acylated, alkylated, or used as a handle for further functionalization. The ethoxy group at the 3-position could potentially be cleaved to reveal a hydroxyl group, which could then be used for further elaboration. The N-oxide itself can be a precursor to other functionalities. For instance, photolysis of pyridine N-oxides can lead to rearrangements and the formation of novel ring systems. arkat-usa.org

The strategic manipulation of these functional groups in a sequential manner could allow for the construction of highly substituted and complex pyridine-containing molecules. The ability to perform reactions at the N-oxide, the amino group, and the pyridine ring in a controlled fashion would make 4-Amino-3-ethoxypyridine 1-oxide a valuable tool for the synthetic chemist.

Role of 4-Amino-3-ethoxypyridine 1-oxide as a Precursor for Biologically Relevant Scaffolds (Focus on chemical synthesis, not biological activity)

Although there is no direct evidence of 4-Amino-3-ethoxypyridine 1-oxide being used to synthesize biologically relevant scaffolds, the aminopyridine and pyridine N-oxide motifs are present in numerous bioactive molecules. 4-Aminopyridine (B3432731) itself is a known potassium channel blocker. wikipedia.org The pyridine N-oxide functionality is also found in a number of drugs. scripps.edu

The synthesis of substituted pyridines is a significant area of research in medicinal chemistry. nih.govorganic-chemistry.org 4-Amino-3-ethoxypyridine 1-oxide represents a pre-functionalized scaffold that could be readily elaborated into a variety of potential drug candidates. The amino group can be converted into amides, ureas, or sulfonamides, which are common functional groups in pharmaceuticals. The pyridine ring can be further substituted to modulate the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

For example, the amino group could be acylated with a variety of carboxylic acids to generate a library of amide derivatives. These derivatives could then be screened for biological activity. Similarly, the N-oxide could be used to introduce substituents at the 2-position, which could then be further modified. The combination of these synthetic transformations could lead to the rapid generation of a diverse set of molecules based on the 4-amino-3-ethoxypyridine scaffold.

Development of Novel Reagents or Catalysts Derived from 4-Amino-3-ethoxypyridine 1-oxide

The development of novel reagents or catalysts from 4-Amino-3-ethoxypyridine 1-oxide has not been reported. However, the structure of the molecule suggests several possibilities in this area. The basic nitrogen of the pyridine ring and the amino group could potentially act as ligands for transition metals, forming complexes that could have catalytic activity.

For instance, chiral derivatives of 4-Amino-3-ethoxypyridine 1-oxide could be synthesized and used as ligands in asymmetric catalysis. The presence of the N-oxide could also influence the catalytic properties of such complexes. Furthermore, the amino group could be functionalized with a phosphine (B1218219) or other catalytically active moiety to create a bifunctional catalyst.

The pyridine N-oxide itself can act as an oxidizing agent in certain reactions. arkat-usa.org While less common than other N-oxides, it is conceivable that derivatives of 4-Amino-3-ethoxypyridine 1-oxide could be designed to have specific oxidizing properties. The electronic and steric environment around the N-oxide could be tuned by modifying the substituents on the pyridine ring, potentially leading to the development of highly selective oxidizing reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.